molecular formula C7H6BrN3S B6260372 2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1340508-74-8

2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B6260372
CAS No.: 1340508-74-8
M. Wt: 244.1
InChI Key:
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Description

2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and an imidazo[2,1-b][1,3,4]thiadiazole ring system. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with an appropriate phenacyl bromide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Comparison with Similar Compounds

2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

1340508-74-8

Molecular Formula

C7H6BrN3S

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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